4-(Azocane-1-sulfonyl)benzoic acid
Description
Properties
CAS No. |
17420-69-8 |
|---|---|
Molecular Formula |
C14H19NO4S |
Molecular Weight |
297.37 g/mol |
IUPAC Name |
4-(azocan-1-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-4-2-1-3-5-11-15/h6-9H,1-5,10-11H2,(H,16,17) |
InChI Key |
PRAZUKCHFHAEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azocane-1-sulfonyl)benzoic acid typically involves the reaction of benzenesulfonyl chloride with azocane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl group . The reaction mixture is then subjected to acidification to yield the final product.
Industrial Production Methods
Industrial production of 4-(Azocane-1-sulfonyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Azocane-1-sulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-(Azocane-1-sulfonyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(Azocane-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Key Observations :
- Azocane vs. Piperazine Rings : The 8-membered azocane ring in the target compound introduces greater conformational flexibility and steric bulk compared to the 6-membered piperazine ring in 's compound. This may influence binding affinity in biological systems.
- Sulfonyl vs. Hydroxyl/Anilino Groups: The sulfonyl group (SO₂) in the target compound is more electron-withdrawing than the hydroxyl or anilino groups in 4-hydroxybenzoic acid and 4-(3-chloroanilino)benzoic acid, respectively. This increases the acidity of the carboxylic acid (lower pKa) .
Physicochemical Properties
- Solubility : The sulfonyl group enhances polarity but may reduce aqueous solubility compared to the hydrochloride salt form of 4-[(4-methylpiperazinyl)methyl]benzoic acid .
Research Tools and Crystallographic Data
- Crystallography Software: The crystal structures of related compounds (e.g., 4-(3-chloroanilino)benzoic acid) were determined using SHELX and refined with Mercury . Similar methodologies could apply to the target compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Azocane-1-sulfonyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonylation of azocane with a benzoic acid derivative. A multi-step approach may include:
- Step 1 : Reacting azocane with a sulfonyl chloride derivative under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine).
- Step 2 : Coupling the sulfonylated azocane to a benzoic acid core via nucleophilic substitution or esterification.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry and temperature to minimize byproducts like unreacted sulfonyl chloride .
Q. How can the molecular structure of 4-(Azocane-1-sulfonyl)benzoic acid be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in methanol). Use SHELXL (for refinement) and ORTEP-III (for visualization) to resolve bond lengths/angles and confirm sulfonamide linkage .
- Spectroscopy :
- NMR : Compare /-NMR shifts with predicted values (e.g., sulfonyl group protons at δ 3.0–3.5 ppm; benzoic acid carbonyl at ~170 ppm).
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interactions with bacterial ribosomes or other biological targets?
- Methodological Answer :
- Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., ribosomes) and collect high-resolution data (≤1.8 Å). Use pipelines like SHELXC/D/E for phasing and refinement .
- Binding Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (). Include negative controls (e.g., benzoic acid analogs without the sulfonyl group) .
- Enzymatic Inhibition : Measure IC values in cell-free systems (e.g., E. coli translation assays) using fluorescence-based reporters .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural analysis?
- Methodological Answer :
- Cross-Validation : Compare X-ray data with DFT-calculated structures (e.g., using Gaussian software) to validate bond geometries.
- Multi-Method Refinement : Combine SHELXL (for small-molecule refinement) with SIR97 (for direct methods) to address phase errors or missing electron density .
- Dynamic NMR : Resolve ambiguous proton couplings at variable temperatures or with COSY/NOESY experiments .
Q. How can researchers assess the compound’s stability under physiological conditions for drug development?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS (e.g., using a C18 column, 0.1% formic acid mobile phase) .
- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures and polymorphic transitions .
Safety and Best Practices
Q. What are the critical safety considerations when handling sulfonamide derivatives like 4-(Azocane-1-sulfonyl)benzoic acid?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
